N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide
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Overview
Description
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed through a reaction with an amine.
Introduction of Functional Groups: The cyano, thianyl, fluoro, and trifluoromethyl groups can be introduced through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thianyl group.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) for reducing the cyano group.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving its functional groups.
Medicine: Potential pharmacological agent due to its unique functional groups.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and fluoro groups could play a role in binding to the active site of enzymes, while the thianyl group might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyanophenyl)-4-fluoro-2-(trifluoromethyl)benzamide
- N-(4-Cyanothian-4-YL)-4-chloro-2-(trifluoromethyl)benzamide
- N-(4-Cyanothian-4-YL)-4-fluoro-2-(difluoromethyl)benzamide
Uniqueness
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups can enhance its metabolic stability and binding affinity in biological systems.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique combination of functional groups makes it a valuable target for further research and development.
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2OS/c15-9-1-2-10(11(7-9)14(16,17)18)12(21)20-13(8-19)3-5-22-6-4-13/h1-2,7H,3-6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIGNPVHPWJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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